molecular formula C13H14N2O5 B1462538 2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1152641-90-1

2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No. B1462538
CAS RN: 1152641-90-1
M. Wt: 278.26 g/mol
InChI Key: LCJQJAGSYRSHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid” is a plasma metabolite . It has a molecular weight of 278.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O5/c1-13(8-3-5-9(20-2)6-4-8)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17) . This code provides a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation.

Scientific Research Applications

Environmental Impact and Biodegradation of Herbicides

  • Environmental Presence and Toxicity of Herbicides : Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide with structural similarities to the queried compound, show its widespread use and potential environmental impact. Research highlights concerns over its toxicity and the necessity for understanding its fate and accumulation in ecosystems to mitigate adverse effects on human and non-target organism health (Islam et al., 2017). Further, the biodegradation of such compounds by microorganisms offers a potential pathway for environmental remediation, underscoring the importance of microbial processes in mitigating herbicide pollution (Magnoli et al., 2020).

Pharmacological and Biological Activities

  • Bioactive Compounds in Medical Research : The review and studies on various bioactive compounds, such as syringic acid and vanillic acid, shed light on their potential pharmacological benefits. These include antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects, suggesting a wide range of therapeutic applications (Srinivasulu et al., 2018); (Ingole et al., 2021). These findings highlight the importance of natural and synthetic compounds in developing new therapeutic agents.

Mechanisms of Action and Drug Design

  • Drug Design and Molecular Mechanisms : The exploration of thiazolidinediones as PTP 1B inhibitors illustrates the ongoing efforts in medicinal chemistry to design novel therapeutic agents targeting specific molecular pathways (Verma et al., 2019). This work underscores the potential of chemical scaffolds, similar to the compound , in contributing to the development of new drugs.

Safety and Hazards

The compound is classified as a Warning under the GHS system . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of the compound 2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-13(8-5-3-4-6-9(8)20-2)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJQJAGSYRSHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 2
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 3
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 4
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 6
2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

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